
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
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Overview
Description
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a methoxybenzylidene group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4-oxazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene group can be reduced to form a saturated oxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-methoxybenzaldehyde)-2-methyloxazol-5(4H)-one or 4-(4-methoxybenzoic acid)-2-methyloxazol-5(4H)-one.
Reduction: Formation of 4-(4-methoxybenzyl)-2-methyloxazol-5(4H)-one.
Substitution: Formation of 4-(4-halobenzylidene)-2-methyloxazol-5(4H)-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the design of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of interest in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzylidene)-2-phenyl-2-oxazolin-5-one
- 4-(4-Methoxybenzylidene)-2-methyl-2-oxazolin-5-one
- 4-(4-Methoxybenzylidene)-2-ethyl-2-oxazolin-5-one
Uniqueness
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to its specific structural features, such as the presence of a methoxybenzylidene group and an oxazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its versatility compared to similar compounds.
Biological Activity
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one, a compound belonging to the oxazolone class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H9NO2
- Molecular Weight : 187.19 g/mol
- Melting Point : 113 – 115 °C
- CAS Number : 38879-46-8
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A study involving RAW264.7 macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS).
Cytokine | Control (pg/mL) | Treatment (pg/mL) |
---|---|---|
TNF-α | 200 | 75 |
IL-6 | 150 | 50 |
The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory effects, this compound exhibits notable antioxidant activity. It was found to scavenge free radicals effectively, as demonstrated by the DPPH assay.
Concentration (µg/mL) | DPPH Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 60 |
100 | 85 |
This antioxidative property suggests potential applications in preventing oxidative stress-related diseases.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It affects the expression levels of genes linked to inflammation and oxidative stress.
- Metal Coordination Properties : Studies suggest that the compound may form complexes with metal ions, enhancing its biological efficacy.
Case Study 1: Hepatoprotective Effects
A study in BALB/c mice demonstrated that oral administration of this compound significantly reduced serum levels of liver enzymes ALT and AST in models of induced liver injury. Histopathological analysis confirmed protective effects against liver damage.
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through caspase activation. The IC50 values varied across different cell lines, indicating selective cytotoxicity.
Properties
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQHBNNTBIDSRK-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.